

Spectroscopic Characterization of 3-bromotetrahydro-2H-pyran: A Technical Guide

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Compound of Interest

Compound Name: 3-bromotetrahydro-2H-pyran

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This technical guide provides a framework for the spectroscopic characterization of **3-bromotetrahydro-2H-pyran**. Due to the limited availability of public domain spectroscopic data for this specific compound, this document focuses on providing detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for its structural elucidation and purity assessment. Furthermore, this guide presents data for a closely related compound to offer insights into the expected spectral features.

Introduction

3-bromotetrahydro-2H-pyran is a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Its characterization is a critical step in ensuring its identity and purity for any downstream applications. Spectroscopic techniques are the primary methods for such characterization, providing detailed information about the molecular structure and functional groups. This guide outlines the standard procedures for obtaining and interpreting the essential spectroscopic data for this compound.

Spectroscopic Data Summary

As of the latest literature review, comprehensive, publicly available experimental ^1H NMR, ^{13}C NMR, and IR spectroscopic data specifically for **3-bromotetrahydro-2H-pyran** are not readily accessible. However, mass spectrometry data for a related compound, (2R,3S)-3-Allyloxy-2-

bromo-tetrahydro-pyran, is available and can offer valuable information regarding the fragmentation pattern of a brominated tetrahydropyran ring system.[1]

Table 1: Mass Spectrometry Data for (2R,3S)-3-Allyloxy-2-bromo-tetrahydro-pyran[1]

Fragment (m/z)	Proposed Identity
234/236	[M]+ (Molecular ion with $^{79}\text{Br}/^{81}\text{Br}$ isotopes)
155	[M - Br]+
113	[M - Br - $\text{C}_3\text{H}_5\text{O}$]+
85	[$\text{C}_5\text{H}_9\text{O}$]+ (Tetrahydropyran ring fragment)
41	[C_3H_5]+ (Allyl fragment)

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring NMR, IR, and MS spectra for a liquid compound like **3-bromotetrahydro-2H-pyran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

3.1.1. Sample Preparation

- Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl_3). The deuterated solvent minimizes the solvent's own proton signals in the ^1H NMR spectrum.[2]
- Concentration: For ^1H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.[3][4] For the less sensitive ^{13}C NMR, a more concentrated sample (20-100 mg) may be necessary.[4]
- Filtration: To ensure a homogeneous magnetic field and obtain high-resolution spectra, filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly

into a clean, dry 5 mm NMR tube.[\[4\]](#)[\[5\]](#) This removes any particulate matter.

- Final Volume: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.[\[3\]](#)

3.1.2. Data Acquisition

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp spectral lines.[\[3\]](#)
- ^1H NMR: Acquire the proton NMR spectrum. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ^{13}C . A spectral width of 0-220 ppm is standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

3.2.1. Sample Preparation (Neat Liquid)

- Salt Plates: Use clean and dry salt plates (e.g., NaCl or KBr).[\[6\]](#)
- Application: Place a single drop of the liquid sample onto the surface of one salt plate.[\[6\]](#)
- Sandwiching: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[\[6\]](#)
- Mounting: Place the sandwiched plates into the sample holder of the IR spectrometer.[\[7\]](#)

3.2.2. Data Acquisition

- Background Spectrum: First, run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
- Sample Spectrum: Place the sample in the spectrometer and acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.
- Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.[6][8]

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of a molecule.

3.3.1. Sample Preparation

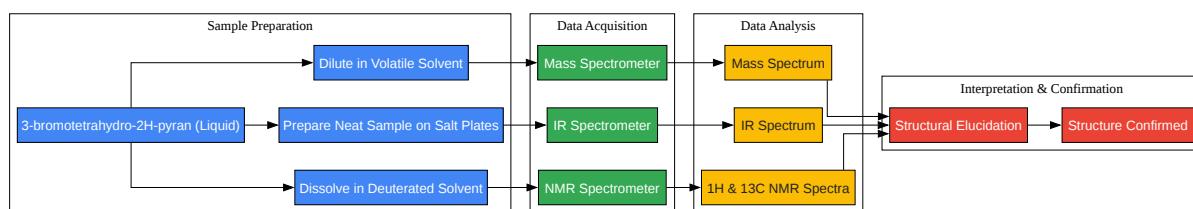
- Dilution: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[9] Further dilute a small aliquot of this solution to a final concentration of approximately 10-100 µg/mL.[9]
- Filtration: If any solid particles are present, filter the solution before introduction into the mass spectrometer to prevent blockages.[9]

3.3.2. Data Acquisition

- Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[10][11]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[10][12]
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.[10]

Visualization of Spectroscopic Workflow

The logical workflow for the spectroscopic analysis of **3-bromotetrahydro-2H-pyran** is depicted below. This process outlines the sequential steps from sample preparation to data analysis and final structural confirmation.



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Caption: Workflow for the spectroscopic analysis of **3-bromotetrahydro-2H-pyran**.

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